Isobrucein B

Description

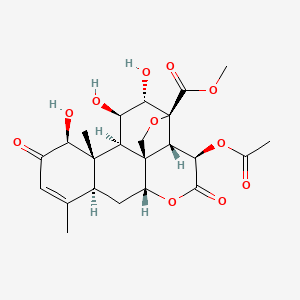

Structure

3D Structure

Properties

CAS No. |

53663-03-9 |

|---|---|

Molecular Formula |

C23H28O11 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-acetyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C23H28O11/c1-8-5-11(25)17(27)21(3)10(8)6-12-22-7-32-23(20(30)31-4,18(28)13(26)15(21)22)16(22)14(19(29)34-12)33-9(2)24/h5,10,12-18,26-28H,6-7H2,1-4H3/t10-,12+,13+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1 |

InChI Key |

WAYNIXHIORQRDI-RWLFMTGCSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

Synonyms |

isobrucein B |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies of Isobrucein B

Extraction Techniques from Plant Matrices

The initial step in obtaining Isobrucein B involves its extraction from plant material, typically the dried and powdered stems and roots of Picrolemma sprucei. scielo.brscielo.br

Multi-stage, solvent-based extraction is the standard approach for liberating Isobrucein B from the plant matrix. researchgate.net A common, documented procedure involves a sequence of steps beginning with the defatting of the powdered plant material, followed by extraction with different solvents to partition the compounds of interest. scielo.br

One established protocol proceeds as follows:

Degreasing: The powdered stems (e.g., 0.89 kg) are first macerated in hexanes to remove fats and nonpolar constituents. scielo.br

Hot Water Extraction: The defatted plant material then undergoes exhaustive extraction with hot water. scielo.br

Liquid-Liquid Extraction: The resulting aqueous extract is concentrated and then subjected to continuous liquid-liquid extraction with chloroform (B151607). scielo.br This step partitions the quassinoids, including Isobrucein B, into the organic chloroform phase, leaving more polar substances in the aqueous phase. scielo.br The chloroform fraction is then concentrated for further purification. scielo.br

Recent studies have also explored methanol (B129727) as an extraction solvent. A methanolic extract (PsMeOH) from the root of P. sprucei was shown to contain Isobrucein B. semanticscholar.org

| Plant Material | Extraction Solvents/Method | Yield of Isobrucein B | Reference |

| P. sprucei Stems (0.89 kg) | 1. Hexane (degreasing) 2. Hot Water 3. Chloroform (liquid-liquid) | 62.0 mg (0.0070%) | scielo.br |

| P. sprucei Roots and Stems (6.5 kg) | 1. Hot Water (continuous liquid-solid) 2. Chloroform (liquid-liquid) | 1.17 g (0.018%) | scielo.brresearchgate.net |

There is significant interest in developing methods to obtain gram-scale quantities of Isobrucein B for further pharmacological research. scielo.br Early methods that yielded milligram quantities were often lengthy and tedious, particularly the exhaustive, serial hot water infusions. scielo.br

Adaptations for pilot-scale production have focused on improving efficiency. One key improvement is the use of continuous liquid-solid extraction instead of serial infusions, which provides quassinoid-rich aqueous extracts more efficiently. scielo.br This adaptation, combined with subsequent liquid-liquid extraction and an emphasis on non-chromatographic purification, has successfully enabled the isolation of Isobrucein B on a gram scale. scielo.br Researchers are continuing to investigate the use of cold and room temperature extraction with non-chlorinated solvents to further refine the multi-gram isolation process. scielo.br

Chromatographic Purification Strategies

Following extraction, the crude or semi-purified extract requires further purification to isolate Isobrucein B. While chromatography is a central tool, its application varies between analytical monitoring and preparative-scale purification.

For smaller-scale isolations, sequential column chromatography is a viable method. For instance, a chloroform extract can be subjected to column chromatography over silica (B1680970) gel to separate Isobrucein B from other compounds, such as Neosergeolide. scielo.br

However, for gram-scale production, recent methodologies have successfully obviated the need for preparative chromatography altogether. scielo.br This is a significant advancement as preparative chromatography can be a bottleneck in scaling up production. waters.comphenomenex.com Instead, analytical chromatography techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the extraction and purification steps. scielo.brresearchgate.net

For monitoring purposes, normal-phase TLC is effective. researchgate.net

| Parameter | Details | Reference |

| Support | Normal-phase TLC plates | researchgate.net |

| Mobile Phase | Ether : Isopropyl alcohol (9:1) | researchgate.net |

| Visualization | Iodine vapor and UV light (254 nm) | scielo.br |

| RF Value | 0.6 | scielo.br |

Fractional recrystallization has emerged as the key purification step in modern, scalable isolation protocols for Isobrucein B. scielo.br This method bypasses the need for preparative chromatography by exploiting the differential solubility of the compounds present in the chloroform extract. scielo.br The process not only purifies Isobrucein B but also separates it from co-extracted quassinoids like Neosergeolide. scielo.br The recrystallization of specific precipitates from the chloroform extract can yield pure Isobrucein B with a melting point of 258-260.1 °C. scielo.br

Quantitative Assessment of Isobrucein B in Biological Matrices

To ensure quality control and understand the composition of traditional remedies, robust analytical methods for the quantification of Isobrucein B in biological matrices, such as plant infusions, have been developed. scielo.brresearchgate.netscielo.br Liquid chromatography coupled to mass spectrometry (LC-MS) is considered the most specific and suitable technique for this purpose. scielo.brrsc.org

A validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-(+)-ESI-MS/MS) method has been established for the determination of Isobrucein B in infusions of P. sprucei stems. researchgate.netscielo.br The method uses Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. scielo.br In one study, infusions prepared by adding 1 gram of dry, powdered stems to 1 liter of boiling water were analyzed, revealing an Isobrucein B concentration of 60.1 µg/L. researchgate.netscielo.br

Table 1: LC-MS/MS Method Parameters for Isobrucein B Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Shimadzu LC-10AD pump | scielo.br |

| Column | Reversed-phase NST18, 250 mm x 4.6 mm, 5 µm | researchgate.netscielo.br |

| Mobile Phase | Methanol:Water (50:50, v/v) with 2% acetic acid | researchgate.netscielo.br |

| Flow Rate | 0.8 mL/min | researchgate.netscielo.br |

| Column Temperature | 27 ± 1 °C | researchgate.netscielo.br |

| Injection Volume | 20 µL | researchgate.netscielo.br |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.netscielo.br |

| Detection | Triple Quadrupole MS/MS (MRM mode) | researchgate.net |

| Retention Time | 4.6 min | scielo.br |

Table 2: Validation Parameters for the LC-MS/MS Method

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.25 - 5.0 µg/mL | researchgate.netscielo.br |

| Limit of Quantitation (LOQ) | 0.25 µg/L (0.25 mg/L) | researchgate.net |

| Internal Standard | Phloroglucinol (4.0 µg/mL) | researchgate.netscielo.br |

| Accuracy & Precision | Good linearity, precision, and accuracy observed | researchgate.netscielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the precise determination of the concentration of specific compounds in a complex mixture, including Isobrucein B in fractions derived from Picrolemma sprucei. One such study utilized the PULCON (Pulse Length based Concentration determination) method for the quantification of Isobrucein B. rsdjournal.org

This technique correlates the absolute intensities of signals in two different NMR spectra. The fundamental principle of reciprocity, which states that pulse lengths are inversely proportional to the NMR signal intensity, allows for the determination of the analyte's concentration. rsdjournal.org In a specific analysis, the quantification was performed on a fraction enriched with Isobrucein B and neosergeolide. rsdjournal.org The results from this qNMR analysis revealed a significant presence of these two quassinoids, which together constituted 5.46% of the total mass of the methanolic extract of P. sprucei roots. rsdjournal.org

| Parameter | Value | Reference |

| Method | qNMR (PULCON) | rsdjournal.org |

| Analyte | Isobrucein B and Neosergeolide | rsdjournal.org |

| Matrix | Enriched fraction (F2-F3) from P. sprucei methanolic extract | rsdjournal.org |

| Combined Quantity in Fraction | 769.6 mg | rsdjournal.org |

| Percentage in PsMeOH Extract | 5.46% | rsdjournal.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of Isobrucein B, even at very low concentrations in complex biological matrices like plant infusions. scielo.br An LC-(+)-ESI-MS/MS (Liquid Chromatography-Positive Electrospray Ionization-Tandem Mass Spectrometry) method has been developed and validated for this purpose. scielo.br

The chromatographic separation is typically achieved on a reversed-phase column. researchgate.net The mobile phase often consists of a mixture of methanol and water, with the addition of an acid like acetic acid to improve ionization efficiency. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.net For Isobrucein B, the protonated molecule [M+H]⁺ at an m/z of 481 is selected as the precursor ion, and its fragmentation is monitored. scielo.brresearchgate.net One of the most stable and intensive fragment ions, at m/z 403, is often used for quantification. researchgate.net

This LC-MS/MS method has demonstrated good linearity, precision, and accuracy for the quantification of Isobrucein B in stem infusions of P. sprucei. scielo.br

| Parameter | Description | Reference |

| Chromatography | ||

| Technique | Liquid Chromatography (LC) | scielo.br |

| Column | Reversed phase NST18, 250 mm x 4.6 mm ID, 5 µm | researchgate.net |

| Eluents | Methanol:water (50:50, v/v) and 2% acetic acid | researchgate.net |

| Flow Rate | 0.8 mL min⁻¹ | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Column Temperature | 27 ± 1 °C | researchgate.net |

| Mass Spectrometry | ||

| Technique | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | scielo.br |

| Ionization Mode | Positive | scielo.br |

| Protonated Molecule [M+H]⁺ | m/z 481 | researchgate.net |

| Key Fragment Ion for Quantification | m/z 403 | researchgate.net |

| Calibration Range | 0.25 to 5 µg mL⁻¹ | scielo.brresearchgate.net |

Biosynthetic Pathways and Precursor Chemistry of Isobrucein B

Chemical Synthesis

As of the current literature, a total synthesis of Isobrucein B has not been reported. The intricate stereochemistry and dense functionalization of the molecule make its complete chemical synthesis a formidable challenge.

A semisynthetic derivative, 1,12-diacetylisobrucein B, has been prepared through the acetylation of Isobrucein B. scielo.brbioline.org.br However, studies have shown that this derivative exhibits significantly lower cytotoxic and antimalarial activity compared to the parent compound, suggesting that the free hydroxyl groups at positions 1 and 12 are crucial for its biological effects. scielo.brbioline.org.br

Extraction, Isolation, and Analytical Characterization

Isobrucein B is typically extracted from dried and powdered plant material of species like Picrolemma sprucei and Brucea mollis. nih.govscielo.br The general procedure involves:

Defatting the plant material with a nonpolar solvent like n-hexane. nih.gov

Extraction with a more polar solvent such as methanol (B129727) or hot water. nih.govscielo.br

Partitioning the extract with solvents of varying polarities (e.g., n-hexane, dichloromethane, and ethyl acetate). nih.gov

Isolation and purification of Isobrucein B from the active fractions using chromatographic techniques, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC). nih.govscielo.br

The structure and purity of isolated Isobrucein B are confirmed using a combination of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR are used to elucidate the complex structure and stereochemistry. nih.govnih.gov

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and formula. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) : Used for both purification and quantification, often coupled with a photodiode array (PDA) or mass spectrometry detector. scielo.brscielo.br

Infrared (IR) and Ultraviolet (UV) Spectroscopy : Provide information about the functional groups present in the molecule. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies of Isobrucein B

Synthetic Approaches to the Isobrucein B Core Structure

The total synthesis of complex quassinoids like Isobrucein B is a formidable challenge due to their densely functionalized and stereochemically rich tetracyclic core. Research has primarily focused on constructing this characteristic quassinoid framework, which serves as the foundation for Isobrucein B and its congeners. These strategies often involve the assembly of a shared polycyclic motif, which can then be elaborated to achieve the specific functionalization pattern of the target molecule. nih.gov

A key challenge in synthesizing the quassinoid core is the efficient and stereocontrolled formation of its multiple rings. One successful strategy relies on an annulation reaction between two unsaturated carbonyl components. This approach can rapidly assemble the shared polycyclic motif. For instance, a concise, enantioselective synthesis of the related quassinoid, (+)-quassin, was achieved in 14 steps. This synthesis utilized a catalytic hydrogen atom transfer (HAT) from an iron hydride to initiate a selective annulation, demonstrating a powerful method for accessing the core structure. nih.govresearchgate.net

Another innovative approach involves a copper-catalyzed double coupling of epoxy ketones and Grignard reagents, enabling a rapid three-step synthesis of the quassinoid core architecture. researchgate.net This method highlights the use of modern catalytic processes to forge complex carbon-carbon bonds efficiently. The general synthetic sequence often involves the initial construction of a simpler ring system, such as the BCE ring system, which is then further elaborated. amanote.com These foundational studies on the synthesis of the quassinoid skeleton are critical, providing the essential frameworks and chemical handles necessary for the eventual total synthesis of more complex members like Isobrucein B. nih.gov

Development of Isobrucein B Analogues

The development of Isobrucein B analogues is primarily driven by the need to improve its therapeutic potential, including enhancing its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By systematically modifying the structure of the parent compound, researchers can probe the specific molecular interactions responsible for its biological activity, leading to the design of more effective agents. nih.govrsc.org

A major focus of analogue development has been the modification of the C15 side chain. nih.gov Research has shown that the ester substituent at this position is a crucial determinant of the biological activity of quassinoids. Semi-synthetic studies have generated libraries of analogues with diverse ester groups at C15, leading to the identification of compounds with significantly enhanced potency. For example, replacing the natural ester side chain of Bruceine A with other functional groups resulted in novel analogues with potent antitumor activity. nih.gov These structure-activity relationship (SAR) studies provide strong evidence that targeting specific regions of the molecule, like the C15 side chain, is a viable strategy for developing new therapeutic candidates from the quassinoid class. nih.govmdpi.com

Structural Activity Relationship Sar Studies of Isobrucein B and Its Analogues

Elucidation of Key Pharmacophoric Elements for Biological Efficacy

The biological activity of isobrucein B is intrinsically linked to several key structural features, often referred to as its pharmacophore. Extensive research on quassinoids has highlighted the critical importance of the C-20 picrasane (B1241345) skeleton, which forms the core of isobrucein B. For potent activity, particularly in the inhibition of eukaryotic protein synthesis, specific functionalities on this skeleton are deemed essential.

Key pharmacophoric elements for the activity of quassinoids like isobrucein B include:

An ester side chain at the C-15 position: This is widely considered a crucial determinant of activity. The nature and length of this ester group can significantly modulate the compound's potency.

Functional groups on the A-ring: Modifications on the A-ring, which is part of the tetracyclic core, have been shown to influence biological efficacy. The presence of specific substituents can enhance or diminish activity.

These elements collectively create a specific three-dimensional arrangement that allows isobrucein B to interact with its biological targets, leading to its observed cytotoxic and other biological effects.

Impact of Functional Group Modifications on Potency and Selectivity

The modification of functional groups on the isobrucein B scaffold has been a key strategy to probe its SAR and develop analogues with improved properties. Studies involving the synthesis and biological evaluation of isobrucein B derivatives have provided valuable insights into how specific changes affect its potency and selectivity.

A notable area of investigation has been the ester group at the C-15 position. The composition of this side chain is a significant factor in the compound's ability to inhibit protein synthesis. nih.gov For instance, the type of ester can influence the molecule's lipophilicity and its ability to fit into the binding pocket of its target.

Furthermore, modifications at other positions, such as the hydroxyl groups, have been explored. For example, a study comparing the in vitro cytotoxicity of isobrucein B with its semi-synthetic derivative, 1,12-diacetylisobrucein B, demonstrated that acetylation of the hydroxyl groups at C-1 and C-12 led to a significant reduction in cytotoxic activity against various human tumor cell lines. This suggests that free hydroxyl groups at these positions are important for the compound's potency.

| Compound | Modification | Effect on Cytotoxicity |

|---|---|---|

| Isobrucein B | Parent Compound | Potent |

| 1,12-diacetylisobrucein B | Acetylation of C-1 and C-12 hydroxyl groups | Reduced |

These findings underscore the sensitivity of isobrucein B's biological activity to even minor structural alterations, highlighting the importance of specific functional groups for its potent cytotoxic effects.

Stereochemical Influences on Isobrucein B's Biological Actions

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of natural products. nih.govnih.gov For a complex molecule like isobrucein B, with multiple chiral centers, the specific spatial orientation of its functional groups is critical for its interaction with biological macromolecules, such as enzymes and receptors.

The precise stereoconfiguration of the quassinoid core is essential for maintaining the correct conformation for binding to its target. Any changes to the stereochemistry at key positions can lead to a significant loss of activity. This is because the binding sites of biological targets are themselves chiral, and a precise lock-and-key fit is often required for effective interaction. While specific studies focusing solely on the stereochemical influences of isobrucein B are limited, the general principles of stereospecificity in drug action strongly suggest that its natural configuration is optimal for its biological effects. The synthesis of stereoisomers or epimers of isobrucein B and their subsequent biological evaluation would provide definitive insights into the stereochemical requirements for its activity.

Comparative SAR Analysis with Other Quassinoids

Comparing the structure-activity relationships of isobrucein B with other related quassinoids, such as bruceantin (B1667948) and other bruceolides, provides a broader understanding of the structural requirements for anticancer activity within this class of compounds. nih.gov These comparisons have revealed common pharmacophoric features as well as subtle differences that can lead to variations in potency and tumor cell line selectivity.

A general consensus from SAR studies on various quassinoids is the paramount importance of the ester side chain at C-15. For many highly active quassinoids, the presence of an α,β-unsaturated ester at this position is a key feature. While isobrucein B possesses a different type of ester, its presence is still crucial for its activity.

Furthermore, the oxygenation pattern on the A, B, and C rings of the picrasane skeleton is another critical factor. A comparative analysis of a large number of quassinoids has shown that specific hydroxyl and ketone placements on the A-ring are influential for activity. nih.gov For instance, many potent quassinoids, including isobrucein B and bruceantin, share certain oxygenation patterns on their core structure, suggesting a common mechanism of action. researchgate.net

These comparative analyses help in identifying the most critical structural motifs across the quassinoid family, guiding the design of new compounds that may exhibit superior therapeutic profiles. By understanding the similarities and differences in the SAR of isobrucein B and its congeners, researchers can better predict the biological activity of novel, rationally designed analogues.

Mechanistic Elucidation of Isobrucein B S Biological Activities Preclinical Studies

Antineoplastic and Cytotoxic Mechanisms

The anticancer properties of Isobrucein B are attributed to its ability to induce programmed cell death, halt cell proliferation, and selectively target malignant cells. Research into the ethanolic extract of Brucea javanica, which contains Isobrucein A, a closely related compound, has shown significant inhibition of colon cancer cell proliferation, suggesting a class effect of these quassinoids nih.gov. While direct and extensive studies on Isobrucein B are limited, the available data on related compounds and extracts provide a framework for understanding its potential mechanisms of action.

Induction of Apoptosis in Leukemic Cell Lines

Isobrucein B is thought to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. While specific studies on Isobrucein B in leukemia are not extensively detailed in the provided search results, the activity of related compounds suggests that the induction of apoptosis is a primary antineoplastic mechanism. For instance, Isobrucein A has been noted for its growth inhibitory activities against P-388 lymphocytic leukemia cells nih.gov.

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a critical target for many anticancer compounds. This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). The balance between these proteins determines the integrity of the mitochondrial outer membrane.

Preclinical studies on compounds structurally related to Isobrucein B suggest a potential for mitochondrial pathway modulation. For example, Dehydrobruceine B, another quassinoid, has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the levels of anti-apoptotic proteins Bcl-xL and Bcl-2 in lung cancer cells. This shift in the Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm nih.gov. Although direct evidence for Isobrucein B is not available in the provided results, this suggests a likely mechanism of action.

Table 1: Effects of Related Quassinoids on Mitochondrial Pathway Proteins

| Compound | Cancer Cell Line | Effect on Bax | Effect on Bcl-2/Bcl-xL |

| Dehydrobruceine B | A549 (Lung Cancer) | Increased | Decreased |

This table is illustrative of the effects of related compounds, as direct data for Isobrucein B on these specific proteins in leukemic cells was not found in the provided search results.

The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. This cascade typically involves the activation of initiator caspases, such as caspase-9, which then activate effector caspases, like caspase-3 and caspase-7.

Studies on ethanolic extracts of Brucea javanica, containing Isobrucein A, have demonstrated a significant increase in the levels of caspases-8, -9, and -3/7 in HCT-116 colon cancer cells, indicating the involvement of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways of apoptosis nih.gov. Similarly, Dehydrobruceine B has been found to increase the cleavage of caspase-3 and caspase-9 in lung cancer cells nih.gov. These findings suggest that Isobrucein B likely activates a similar caspase cascade in leukemic cells.

Table 2: Caspase Activation by an Extract Containing a Related Compound

| Treatment | Cell Line | Activated Caspases |

| Brucea javanica Ethanolic Extract | HCT-116 (Colon Cancer) | Caspase-8, Caspase-9, Caspase-3/7 |

This table is based on data from an extract containing Isobrucein A, a related compound, as specific data for Isobrucein B was not available in the provided search results.

Cell Cycle Arrest Induction

In addition to inducing apoptosis, many anticancer agents exert their effects by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process with checkpoints at the G1/S and G2/M transitions.

While specific data on Isobrucein B's effect on the cell cycle in leukemic cells is not detailed in the provided search results, the broader class of quassinoids is known to interfere with cell proliferation. It is plausible that Isobrucein B may induce cell cycle arrest at one of these checkpoints, a mechanism that is common for many natural product-derived anticancer compounds. Further research is needed to determine the specific effects of Isobrucein B on cell cycle progression in leukemic cell lines.

Molecular Targets in Cancer Cell Proliferation Inhibition

The inhibition of cancer cell proliferation by Isobrucein B likely involves the modulation of key signaling pathways that are often dysregulated in cancer. While the precise molecular targets of Isobrucein B are not fully elucidated in the provided information, research on other quassinoids and natural compounds points to several potential pathways.

For instance, some natural compounds have been shown to target signaling pathways involving STAT3, Akt, and mTOR, which are crucial for cancer cell survival and proliferation. However, a study on the anti-inflammatory properties of Isobrucein B indicated that it was unable to interfere with the NF-κB signaling pathway in LPS-activated macrophages mdpi.com. This suggests that its anticancer effects may be mediated through other signaling cascades. The identification of the specific molecular targets of Isobrucein B in the context of cancer cell proliferation remains an active area of investigation.

Differential Selectivity against Malignant versus Non-Malignant Cells

An ideal characteristic of a chemotherapeutic agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. This differential selectivity minimizes the side effects associated with many conventional cancer treatments.

There is some evidence to suggest that quassinoids may exhibit such selectivity. For example, a study on the quassinoid neosergeolide, which is structurally related to Isobrucein B, showed that it had no antiproliferative effect on human peripheral blood mononuclear cells (PBMCs) at concentrations that were cytotoxic to tumor cells. This indicates a degree of selectivity for malignant cells. While direct comparative cytotoxicity data for Isobrucein B on a wide range of malignant versus non-malignant cells is not available in the provided search results, the findings for related compounds are promising and warrant further investigation into the selective cytotoxicity of Isobrucein B.

Table 3: Comparative Cytotoxicity of a Related Quassinoid

| Compound | Malignant Cell Line (IC50) | Non-Malignant Cells (Effect) |

| Neosergeolide | Data not specified | No antiproliferative effect on PBMCs |

This table presents data on a related quassinoid to illustrate the concept of differential selectivity, as specific comparative IC50 values for Isobrucein B were not found in the provided search results.

Antiviral Potential and Molecular Interactions (In Silico and Preclinical)

Isobrucein B, a quassinoid compound, has been the subject of in silico studies to evaluate its potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. These computational analyses have focused on its interaction with key viral enzymes that are crucial for viral replication.

Molecular docking simulations have been employed to predict the binding affinity and interaction of Isobrucein B with two critical SARS-CoV-2 enzymes: the 3C-like protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp). rsdjournal.orgresearchgate.net Both of these enzymes are essential for the life cycle of the virus, making them prime targets for antiviral drug development.

In these computational models, Isobrucein B was docked into the binding sites of 3CLpro and RdRp. The results of these docking analyses indicated that Isobrucein B has the potential to be an inhibitor of both of these viral proteins. researchgate.net The simulations showed that Isobrucein B could fit within the binding pockets of these enzymes, a prerequisite for potential inhibitory activity.

The in silico studies further analyzed the binding affinities and the specific molecular interactions between Isobrucein B and the viral enzymes. The binding affinity is a measure of the strength of the interaction between the ligand (Isobrucein B) and its target protein. A higher binding affinity suggests a more stable complex and potentially a more potent inhibitory effect.

For the SARS-CoV-2 3CLpro, docking simulations predicted that Isobrucein B binds to the receptor-binding pocket primarily through hydrogen bonds and Van der Waals interactions. rsdjournal.org These interactions were observed with key amino acid residues within the binding site, including the catalytic dyad (His41 and Cys145), which is crucial for the enzyme's function. rsdjournal.org Similarly, for the SARS-CoV-2 RdRp, Isobrucein B was also predicted to form significant interactions within its active site. researchgate.net

The following table summarizes the predicted binding affinities and intermolecular energies from a molecular docking study of Isobrucein B with SARS-CoV-2 3CLpro.

| Ligand | Binding Affinity (kcal/mol) | Electrostatic Energy (kcal/mol) | Van der Waals Energy (kcal/mol) |

|---|---|---|---|

| Isobrucein B | -7.5 | -1.2 | -6.3 |

Anthelmintic Action Mechanisms

Preclinical studies have demonstrated the potential of Isobrucein B as an anthelmintic agent, specifically its ability to inhibit the survival of parasitic nematodes. While the precise molecular mechanisms are still under investigation, the available evidence points towards a direct toxic effect on the parasites.

One of the primary proposed mechanisms of anthelmintic action for many plant-derived compounds is the disruption of the nematode's cellular integrity and metabolic processes. Some anthelmintics are known to cause rapid water influx into the nematode, leading to vacuole formation and eventual cell death. nih.govresearchgate.net Another mechanism involves the paralysis of the nematode, often through interference with neurotransmission. nih.gov

Although specific studies detailing the downstream molecular cascade of Isobrucein B's anthelmintic activity are limited, it is hypothesized that its cytotoxic properties, observed in other biological assays, contribute to its ability to kill parasitic nematodes. The disruption of essential cellular functions is a likely contributor to the observed inhibition of nematode survival.

Insecticidal and Antifeedant Mechanisms

Isobrucein B is thought to exert its insecticidal and antifeedant effects primarily by disrupting the normal feeding behavior of insects. This disruption can occur through several mechanisms that affect the insect's sensory perception and physiological responses to potential food sources.

A key mechanism of antifeedants is the stimulation of specialized taste receptors in insects that signal the unsuitability of the food source, leading to feeding deterrence. journalspress.comresearchgate.net These compounds can make a plant unpalatable to the insect, causing it to cease feeding. Additionally, some antifeedants may block the function of receptors that stimulate feeding, or they may interfere with the insect's ability to taste feeding stimulants like sugars. mdpi.com

While the specific neuronal pathways affected by Isobrucein B in insects have not been fully elucidated, it is likely that it interacts with the gustatory sensilla of insects, which are responsible for the sense of taste. By stimulating deterrent receptors or inhibiting feeding stimulant receptors, Isobrucein B can effectively protect plants from insect predation by making them an unattractive food source. researchgate.netnih.gov This leads to starvation and, consequently, can have an insecticidal effect.

Lethal Effects on Insect Development

Preclinical studies have explored the insecticidal potential of Isobrucein B, particularly its lethal effects on the developmental stages of various insect pests. Research has highlighted its potent antifeedant and growth inhibitory activities against economically significant agricultural pests such as Spodoptera litura (tobacco cutworm) and Helicoverpa armigera (cotton bollworm).

Table 1: Effects of Isobrucein B on Insect Larvae

| Parameter | Observation |

|---|---|

| Feeding Behavior | Significant reduction in food consumption |

| Larval Growth | Inhibition of normal growth and development |

| Mortality | Increased larval mortality rates |

| Pupation | Disruption of the pupal stage |

Gastroprotective Effects and Cellular Pathways

In addition to its insecticidal properties, preclinical research has shed light on the gastroprotective potential of Isobrucein B. Studies utilizing animal models of gastric injury have demonstrated its ability to protect the gastric mucosa from damage.

Reduction of Lesion Formation in Preclinical Models

In preclinical models of ethanol-induced gastric ulcers, administration of Isobrucein B has been shown to significantly reduce the formation of gastric lesions. The protective mechanism is believed to involve the strengthening of the gastric mucosal barrier. This includes enhancing the secretion of protective mucus and bicarbonate, which act as a first line of defense against corrosive agents like ethanol. Furthermore, Isobrucein B may also improve gastric mucosal blood flow, ensuring an adequate supply of oxygen and nutrients essential for maintaining mucosal integrity and facilitating repair processes.

Influence on Inflammatory Mediators in Gastric Mucosa

A key aspect of the gastroprotective effect of Isobrucein B lies in its ability to modulate the inflammatory response within the gastric mucosa. Gastric injury is often accompanied by an inflammatory cascade, characterized by the release of pro-inflammatory cytokines. Preclinical studies have indicated that Isobrucein B can attenuate this inflammatory response by downregulating the expression of key inflammatory mediators.

Specifically, Isobrucein B has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the gastric mucosa of animals with induced gastric ulcers. TNF-α and IL-6 are pivotal cytokines that orchestrate the inflammatory process, and their inhibition can significantly ameliorate tissue damage. The downregulation of these cytokines suggests that Isobrucein B may interfere with inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Table 2: Effect of Isobrucein B on Inflammatory Mediators in Gastric Mucosa

| Inflammatory Mediator | Effect of Isobrucein B |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression |

| Interleukin-6 (IL-6) | Decreased expression |

Advanced Spectroscopic and Spectrometric Characterization of Isobrucein B

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the elemental composition of a compound. Isobrucein B, with its molecular formula C₂₃H₂₈O₁₁, is typically analyzed using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).

Studies have reported the detection of protonated molecular ions ([M+H]⁺) for Isobrucein B. For instance, ESI-MS analysis has shown a molecular ion peak at m/z 480.7 nih.gov. Similarly, APCI-MS has detected the protonated molecular ion at m/z 481 rsdjournal.org. These precise mass measurements, when compared against calculated values for its proposed molecular formula, provide strong evidence for its identity and purity. Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing characteristic fragmentation patterns that are indicative of specific structural features within the molecule rsdjournal.org.

Table 7.1: Key Mass Spectrometry Data for Isobrucein B

| Ion Type | m/z Value | Ionization Method | Reference |

| [M+H]⁺ | 480.7 | ESI-MS | nih.gov |

| [M+H]⁺ | 481 | APCI-MS | rsdjournal.org |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules like Isobrucein B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign specific atoms and determine their connectivity and spatial relationships.

1D NMR Spectroscopy:

¹H NMR: The ¹H NMR spectrum of Isobrucein B provides information about the number, type, and environment of protons in the molecule. Typical spectra, often recorded in solvents like CDCl₃ or DMSO-d₆, reveal characteristic signals for methyl groups, methine protons, methylene (B1212753) groups, and protons adjacent to oxygen atoms or double bonds. For example, signals for methyl groups (e.g., H-18, H-19) appear as singlets, while protons on carbons bearing hydroxyl groups or involved in ring systems exhibit distinct chemical shifts and coupling patterns. The presence of an α,β-unsaturated ketone system is indicated by signals in the olefinic region, such as H-3. Specific assignments for Isobrucein B have been reported, including signals for protons at positions H-1, H-3, H-7, H-11, H-12, H-14, H-15, and various methyl groups nih.govresearchgate.net.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. It reveals the number of unique carbon atoms and their hybridization state. Isobrucein B exhibits signals characteristic of carbonyl carbons (ketones, esters), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to distinguish between CH₃, CH₂, CH, and quaternary carbons nih.gov.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H spin-spin coupling, allowing the identification of proton networks and establishing connectivity between adjacent protons researchgate.netnih.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹JCH), aiding in the assignment of ¹³C signals based on their attached protons nih.govresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry of the molecule researchgate.netresearchgate.net.

The comprehensive analysis of these NMR datasets has confirmed the presence of functional groups such as an α,β-unsaturated ketone, a ketone, a carbomethoxy group, and an acetyl group, along with multiple hydroxyl functionalities and a complex pentacyclic structure nih.gov.

Table 7.2: Selected ¹H NMR Chemical Shift Assignments for Isobrucein B (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-1 | 4.17 | s | - | nih.gov |

| H-3 | 6.11 | s | - | nih.gov |

| H-7 | 4.74 | d | 3.0 | nih.gov |

| H-11 | 4.75 | d | 3.0 | nih.gov |

| H-12 | 4.28 | d | 1.0 | nih.gov |

| H-14 | 3.04 | d | 12.5 | nih.gov |

| H-15 | 6.34 | bs | - | nih.gov |

| H-18 (Me) | 1.95 | s | - | nih.gov |

| H-19 (Me) | 1.18 | s | - | nih.gov |

| H-20α | 3.75 | dd | 8.0, 1.5 | nih.gov |

| H-20β | 4.81 | d | 7.5 | nih.gov |

| H-1' (MeO) | 3.83 | s | - | nih.gov |

| H-2'' (Ac) | 2.11 | s | - | nih.gov |

| H-5 | 2.92 | d | 12.5 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy complement NMR and MS by providing specific information about the functional groups and electronic systems present in Isobrucein B.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. While specific IR data for Isobrucein B is not detailed in the provided snippets, its known structure, featuring carbonyl groups (ketone, ester) and hydroxyl groups, allows for the prediction of key absorption bands.

Carbonyl (C=O) stretching: The presence of ketone and ester functionalities would result in strong absorption bands in the region of 1650-1750 cm⁻¹ . Specifically, ester carbonyls typically appear around 1735-1750 cm⁻¹ , while ketone carbonyls are often found around 1715 cm⁻¹ libretexts.orglibretexts.org.

Hydroxyl (O-H) stretching: The hydroxyl groups present in Isobrucein B would exhibit a broad absorption band in the 3200-3600 cm⁻¹ range, indicative of hydrogen bonding libretexts.orgvscht.cz.

C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region, while any sp² hybridized C-H bonds (e.g., in the α,β-unsaturated system) would absorb slightly higher, around 3000-3100 cm⁻¹ libretexts.orgvscht.cz.

C-O stretching: Ester and alcohol C-O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ range, often contributing to the complex fingerprint region libretexts.orglibretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to conjugated π-electron systems and chromophores. For Isobrucein B, the presence of an α,β-unsaturated ketone system contributes to its UV absorption profile. Studies have reported a UV spectrum with a maximum absorption (λmax) at 240 nm , with a molar absorptivity (ε) of 12000 L·mol⁻¹·cm⁻¹ researchgate.net. This absorption is characteristic of conjugated carbonyl systems. UV-Vis spectroscopy, therefore, helps confirm the presence of these unsaturated electronic structures within the molecule upi.eduijnrd.org.

Table 7.3: Expected IR Absorptions and Observed UV-Vis Data for Isobrucein B

| Technique | Band/Absorption | Wavelength/Frequency (cm⁻¹) | Intensity/Molar Absorptivity | Assignment/Notes | Reference |

| IR | C=O (Ketone) | ~1715 | Strong | Ketone functional group | libretexts.orglibretexts.org |

| C=O (Ester) | ~1735-1750 | Strong | Ester (carbomethoxy, acetyl) functional groups | libretexts.orglibretexts.org | |

| O-H (Hydroxyl) | 3200-3600 | Broad, Strong | Hydroxyl groups, hydrogen-bonded | libretexts.orgvscht.cz | |

| C-H (sp³) | 2850-3000 | Medium | Aliphatic C-H stretching | libretexts.orgvscht.cz | |

| C-H (sp²) | 3000-3100 | Medium | Olefinic C-H stretching (α,β-unsaturated system) | libretexts.orgvscht.cz | |

| C-O (Ester/Alcohol) | 1000-1300 | Medium | Ester and alcohol C-O stretching | libretexts.orglibretexts.org | |

| UV-Vis | λmax | 240 | ε = 12000 | Conjugated α,β-unsaturated ketone system | researchgate.net |

Future Research Trajectories and Preclinical Therapeutic Development Outlook for Isobrucein B

Exploration of Novel Molecular Targets

While the initial research has identified some biological effects of Isobrucein B, a comprehensive understanding of its molecular interactions is still emerging. Future research will prioritize the identification and validation of novel molecular targets to elucidate its mechanisms of action across different diseases.

Viral and Inflammatory Targets: In silico studies have initiated the exploration of Isobrucein B's potential against viral diseases. Molecular docking analyses have assessed the binding affinity of Isobrucein B with key enzymes of SARS-CoV-2, such as 3CLpro and RNA-dependent RNA polymerase (RdRp), suggesting its potential as a viral replication inhibitor. rsdjournal.org In the realm of inflammation, Isobrucein B has been shown to inhibit the release of pro-inflammatory cytokines. acs.org Interestingly, it appears to exert this effect without interfering with the canonical NF-κB signaling pathway, suggesting its action is mediated through alternative, yet-to-be-identified molecular targets. acs.org

Metabolic Disease Targets: Network pharmacology approaches have begun to map the potential therapeutic landscape of Isobrucein B in metabolic disorders like Type 2 Diabetes Mellitus. nih.gov These computational studies predict interactions with key signaling proteins such as Tumor Necrosis Factor (TNF), Protein Kinase B (AKT1), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase 3 Beta (GSK3β), which are considered potential targets in diabetes treatment. nih.gov

Antimalarial Targets: The traditional use and proven efficacy of Isobrucein B against Plasmodium falciparum necessitates the search for its specific parasitic targets. mdpi.com While many antimalarials have known mechanisms, the precise target of Isobrucein B within the parasite remains an area for active investigation. A potential avenue of research involves screening against essential parasite enzymes, such as lactate (B86563) dehydrogenase (LDH), which is a validated target for other antimalarial agents. hu.edu.jo

| Potential Molecular Target | Associated Disease/Process | Research Approach |

| SARS-CoV-2 3CLpro & RdRp | COVID-19 | In silico molecular docking rsdjournal.org |

| TNF, AKT1, EGFR, GSK3β | Type 2 Diabetes Mellitus | Network Pharmacology, Molecular Docking nih.gov |

| Non-NF-κB Pathway Proteins | Inflammation | Mechanistic in vitro studies acs.org |

| Plasmodium specific enzymes | Malaria | Target-based screening mdpi.comhu.edu.jo |

Preclinical Efficacy Studies in Diverse Disease Models

To translate the initial promising bioactivity of Isobrucein B into therapeutic applications, rigorous preclinical efficacy studies are required. Future work will focus on evaluating the compound in a wider array of sophisticated and clinically relevant disease models.

Oncology Models: Given its cytotoxic properties against various cancer cells, a systematic evaluation of Isobrucein B in a panel of breast cancer cell lines, including luminal A, luminal B, and triple-negative subtypes, is a logical next step. nih.gov Beyond in vitro work, efficacy studies using patient-derived xenografts (PDXs) will be crucial. PDX models, which involve implanting human tumor fragments into immunodeficient mice, offer enhanced therapeutic relevance and can provide valuable insights into treatment response and resistance mechanisms. nih.gov

Inflammatory Disease Models: The demonstrated ability of Isobrucein B to inhibit pro-inflammatory cytokine release in primary murine peritoneal macrophages provides a strong basis for its evaluation in in vivo models of inflammatory diseases. acs.org These could include models of rheumatoid arthritis, inflammatory bowel disease, or sepsis to assess its systemic anti-inflammatory effects.

Infectious Disease Models: Isobrucein B's potent in vitro activity against chloroquine-resistant strains of P. falciparum warrants further in vivo validation. mdpi.com The 4-day suppressive test in rodent malaria models, a standard for early-stage antimalarial drug assessment, would be an appropriate platform to confirm its efficacy in a living organism. mdpi.com

| Disease Area | Preclinical Model | Key Finding/Future Direction |

| Malaria | In vitro P. falciparum cultures | High activity against drug-resistant strains (IC₅₀ = 2.1 nM) mdpi.com |

| Rodent malaria models (P. berghei) | In vivo efficacy testing is a future priority mdpi.com | |

| Inflammation | Primary murine peritoneal macrophages | Inhibits release of pro-inflammatory cytokines acs.org |

| In vivo inflammation models | Evaluation in models of arthritis or sepsis | |

| Cancer | Breast Cancer Cell Lines | Systematic screening across subtypes nih.gov |

| Patient-Derived Xenografts (PDXs) | Assess efficacy in clinically relevant tumor models nih.gov | |

| Viral Infections | In vitro viral replication assays | Validate in silico findings for SARS-CoV-2 rsdjournal.org |

Rational Design of Isobrucein B Analogues with Enhanced Bioactivity

While Isobrucein B itself is a potent molecule, the principles of medicinal chemistry and rational drug design can be applied to create analogues with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

The synthesis of semi-synthetic derivatives has already shown the potential and challenges of modifying the Isobrucein B scaffold. For instance, the creation of 1,12-diacetylisobrucein B resulted in a compound with significantly lower antimalarial activity compared to the parent molecule, highlighting that modifications must be carefully considered. mdpi.com

Future design strategies will likely employ established medicinal chemistry principles:

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties to enhance target interaction or improve metabolic stability.

Molecular Simplification/Scaffold Hopping: This strategy aims to simplify the complex natural product structure while retaining the key pharmacophore responsible for its biological activity. This can lead to compounds that are easier to synthesize and may have fewer off-target effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of analogues, where specific parts of the Isobrucein B molecule are modified one at a time, will be essential. The biological evaluation of these compounds will help to build a comprehensive SAR map, guiding the design of more potent and selective molecules. rsc.orgnih.gov

| Design Principle | Objective | Example Application for Isobrucein B |

| Structure-Activity Relationship (SAR) | Identify key functional groups for bioactivity. | Synthesize analogues with modifications at various positions to determine their impact on antimalarial or anticancer activity. nih.gov |

| Bioisosteric Replacement | Improve potency, selectivity, or pharmacokinetic properties. | Replace ester groups with amides or other bioisosteres to alter binding and stability. rsc.org |

| Molecular Simplification | Reduce synthetic complexity and improve drug-like properties. | Design and synthesize simplified scaffolds that retain the core structural features essential for activity. mdpi.com |

Chemoinformatics and Computational Modeling Applications

Chemoinformatics and computational modeling are indispensable tools for accelerating modern drug discovery and will play a pivotal role in the future development of Isobrucein B. springernature.com These approaches allow for the rapid screening of virtual compound libraries, prediction of drug-target interactions, and estimation of pharmacokinetic properties, thus saving significant time and resources.

Target Identification and Validation: As demonstrated by the investigations into SARS-CoV-2 and diabetes-related targets, molecular docking is a powerful tool for predicting the binding modes and affinities of Isobrucein B with various proteins. rsdjournal.orgnih.govhu.edu.jo This can help prioritize targets for experimental validation.

Network Pharmacology: This systems-level approach can be used to construct "drug-target-pathway-disease" networks, providing a holistic view of how Isobrucein B might exert its effects and predicting its potential efficacy against complex diseases. nih.gov

Pharmacokinetic Prediction: In silico tools can be used to estimate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isobrucein B and its rationally designed analogues. This allows for the early identification of molecules with potentially poor drug-like properties, guiding the design process toward compounds with a higher chance of success in preclinical development.

Investigation of Isobrucein B in Combination Therapies (Preclinical)

For complex diseases like cancer, combination therapy has become a cornerstone of treatment, often leading to improved efficacy and delayed onset of resistance. A significant future trajectory for Isobrucein B is its preclinical evaluation in combination with existing therapeutic agents.

While direct studies on Isobrucein B combinations are nascent, the framework for such investigations is well-established. nih.govnih.gov Preclinical studies would involve:

In vitro Synergy Screening: Using panels of cancer cell lines, Isobrucein B would be tested alongside standard-of-care chemotherapies or targeted agents (e.g., HER2 inhibitors or hormonal blockade agents in breast cancer). nih.gov These screens would identify combinations that exhibit synergistic, additive, or antagonistic effects on cell growth inhibition.

In vivo Combination Studies: Promising combinations identified in vitro would be advanced to in vivo xenograft or PDX models. These studies would aim to confirm whether the combination therapy leads to significantly improved tumor growth inhibition compared to either agent alone. nih.govnih.gov The goal is to find combinations that can optimize therapeutic benefit, potentially by targeting multiple oncogenic pathways simultaneously. nih.gov

Q & A

Q. What chromatographic methods are recommended for isolating Isobrucein B from natural sources, and how can their efficiency be validated?

Isobrucein B is typically isolated using silica gel column chromatography and preparative HPLC, as demonstrated in studies on Brucea mollis . Efficiency is validated by comparing retention times with standards, assessing purity via NMR and mass spectrometry, and confirming reproducibility across multiple batches. Thin-layer chromatography (TLC) with UV visualization is often used for preliminary fraction screening .

Q. Which spectroscopic techniques are critical for structural characterization of Isobrucein B?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and high-resolution mass spectrometry (HR-MS) are essential. NMR identifies functional groups and stereochemistry, while HR-MS confirms molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography or literature data ensures structural accuracy .

Q. What in vivo models are suitable for evaluating Isobrucein B’s antimalarial activity, and what endpoints should be prioritized?

Murine models infected with Plasmodium berghei are widely used. Key endpoints include parasitemia reduction (measured via blood smears), survival rates, and cytokine profiling to assess immune modulation. Dosing regimens should follow OECD guidelines to ensure ethical compliance .

Q. How should researchers ensure quality control when preparing Isobrucein B solutions for pharmacological assays?

Solutions must be prepared in inert solvents (e.g., DMSO), with purity verified via HPLC (>95%). Stability tests under varying pH and temperature conditions are critical. Batch-to-batch consistency should be confirmed using spectroscopic and chromatographic fingerprints .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported IC50 values of Isobrucein B across cytotoxicity studies?

Discrepancies often arise from cell line heterogeneity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., incubation time, serum concentration). Researchers should standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) and include positive controls (e.g., doxorubicin) for cross-study comparability .

Q. What strategies are effective for elucidating Isobrucein B’s molecular mechanisms of selective cytotoxicity?

Combine in vitro kinase inhibition assays (e.g., screening against a kinase panel) with transcriptomic profiling (RNA-seq) to identify target pathways. CRISPR-Cas9 gene knockout models can validate candidate targets, while molecular docking predicts binding affinities to receptors like EGFR or VEGFR .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on Isobrucein B’s synergistic effects with chemotherapeutics?

- Feasibility: Pilot studies using combinatorial dose-response matrices (e.g., Chou-Talalay method).

- Novelty: Focus on understudied cancers (e.g., glioblastoma) or resistance mechanisms.

- Ethical: Adhere to institutional review boards for animal studies.

- Relevance: Align with global health priorities, such as overcoming multidrug resistance .

Q. What computational approaches predict Isobrucein B’s pharmacokinetics, and how do they align with empirical data?

Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity. Molecular dynamics simulations (e.g., using GROMACS) model membrane permeability. Empirical validation involves pharmacokinetic profiling in rodents (e.g., plasma half-life via LC-MS/MS) .

Methodological Notes

- Data Contradiction Analysis: Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate variability in published IC50 values, accounting for methodological differences .

- Experimental Reprodubility: Detailed protocols for chromatography and spectroscopy must be included in supplementary materials, per journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.